molecular formula C9H12BFO3 B1426784 6-Ethoxy-2-fluoro-3-methylphenylboronic acid CAS No. 1451391-66-4

6-Ethoxy-2-fluoro-3-methylphenylboronic acid

Cat. No. B1426784
M. Wt: 198 g/mol
InChI Key: JTSLXSWVFHCAPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethoxy-2-fluoro-3-methylphenylboronic acid is a boronic acid derivative . It is not intended for human or veterinary use, but for research purposes only.


Molecular Structure Analysis

The molecular formula of 6-Ethoxy-2-fluoro-3-methylphenylboronic acid is C9H12BFO3 . Its average mass is approximately 197.999 Da and its monoisotopic mass is 198.086349 Da .

Scientific Research Applications

Synthesis and Chemistry

6-Ethoxy-2-fluoro-3-methylphenylboronic acid is involved in various synthesis and chemical processes. One application is seen in the synthesis of boroxine-linked aluminum complexes. In a study, the reaction with 3-methylphenylboronic acid led to boroxine-linked aluminum compounds, highlighting its role in complex chemical reactions (Ma et al., 2011).

Material Science

In material science, derivatives of phenylboronic acids, including 6-Ethoxy-2-fluoro-3-methylphenylboronic acid, are used for novel applications. For instance, a study discussed the use of a chiral 1,1′-bis-2-naphthol derivative immobilized onto carbon nanotubes for hybrid material development (Monteiro et al., 2015).

Biomedical Applications

In biomedical research, fluoro-containing phenylboronic acids are explored for their potential in enzyme-free glucose sensing. A study synthesized a monomer for this purpose, demonstrating the diverse applicability of such compounds in medical technology (Bao et al., 2021).

properties

IUPAC Name

(6-ethoxy-2-fluoro-3-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c1-3-14-7-5-4-6(2)9(11)8(7)10(12)13/h4-5,12-13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSLXSWVFHCAPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)C)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-2-fluoro-3-methylphenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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